

Application Notes and Protocols for the Ozonolysis of 2-Hexene

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Compound of Interest

Compound Name: 2-Hexene

Cat. No.: B8810679

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Abstract

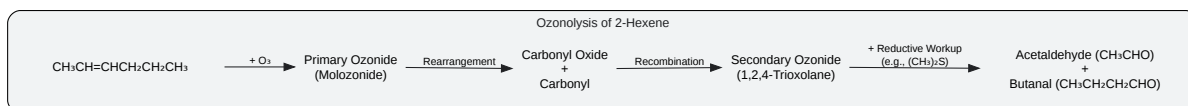
Ozonolysis is a powerful organic reaction that utilizes ozone (O_3) to cleave the unsaturated bonds of alkenes and alkynes.[1] This process replaces carbon-carbon double or triple bonds with carbon-oxygen double bonds, yielding aldehydes, ketones, or carboxylic acids depending on the workup conditions.[1][2] This document provides a detailed protocol for the ozonolysis of **2-hexene**, focusing on a reductive workup to selectively produce acetaldehyde and butanal. This transformation is crucial in synthetic chemistry for breaking down larger molecules into smaller, functionalized fragments.[3]

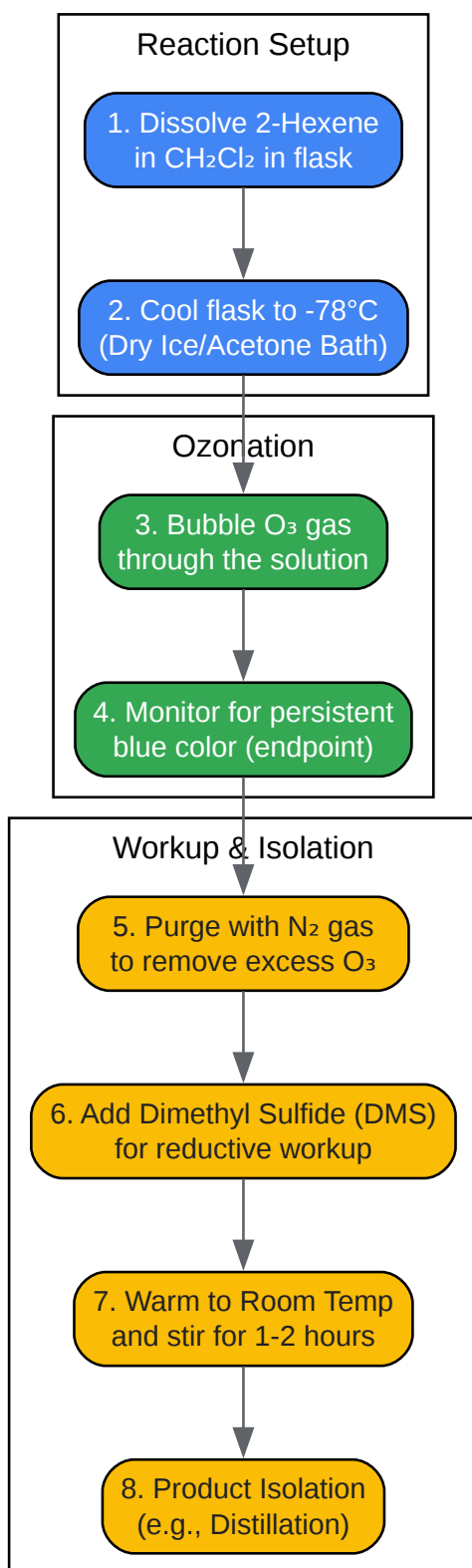
Reaction Principle and Mechanism

The ozonolysis of an alkene proceeds via a two-step mechanism. The first step is the electrophilic addition of ozone across the carbon-carbon double bond to form an unstable primary ozonide, also known as a molozonide.[4][5] This intermediate rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane).[6][7]

To obtain aldehyde products and prevent further oxidation to carboxylic acids, a reductive workup is employed.[8] Common reducing agents include dimethyl sulfide (DMS) or a mixture of zinc dust and acetic acid ($Zn/AcOH$).[7][8] These agents decompose the ozonide, yielding the desired carbonyl compounds.[8] In the case of **2-hexene**, the cleavage of the double bond

between the second and third carbon atoms results in the formation of acetaldehyde and butanal.^[9]^[10]





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